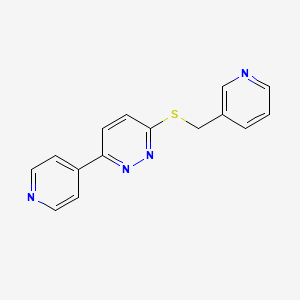

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine

Description

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at positions 3 and 6 with a (pyridin-3-ylmethyl)thio group and a pyridin-4-yl moiety, respectively. The compound’s structure combines electron-rich pyridine rings with a sulfur-containing linker, which may influence solubility, bioavailability, and binding affinity in biological systems.

Properties

IUPAC Name |

3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAZCFDDYTYMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine derivatives with pyridine-based reagents under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of pyridazines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce pyridazine derivatives with reduced functional groups. Substitution reactions can result in various substituted pyridazines with different functional groups.

Scientific Research Applications

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity .

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Core Heterocycle Differences

Substituent Effects

- Pyridin-3-ylmethylthio vs. Pyridin-2-ylmethylthio : The position of the pyridine nitrogen (3 vs. 2) alters electronic and steric properties. The 3-ylmethylthio group in the target compound may allow better hydrogen bonding in certain orientations compared to the 2-ylmethylthio analog .

- Furan-2-yl vs. Pyridin-4-yl : The furan substituent in 891099-01-7 introduces an oxygen atom, enhancing solubility but reducing basicity compared to the pyridin-4-yl group in the target compound .

Solubility and Bioavailability

- The triazolo analog 894061-16-6 exhibits moderate water solubility (33.7 µg/mL at pH 7.4) , likely due to its fused heterocyclic system. The target compound’s pyridazine core may confer higher solubility, though experimental data are lacking.

- Nitroaryl substituents (e.g., 893998-30-6) could decrease solubility due to increased hydrophobicity but enhance reactivity in electrophilic substitution reactions .

Biological Activity

The compound 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a member of the pyridazine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is , featuring a pyridazine core substituted with pyridine and thioether groups. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- In Vitro Studies :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thioether Group | Enhances lipophilicity, improving cell membrane penetration |

| Pyridine Substituents | Contributes to binding affinity to biological targets such as CDK2 |

| Positioning of Substituents | Critical for maintaining activity against specific cancer types |

Case Studies and Research Findings

- Anticancer Efficacy :

- Target Identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.